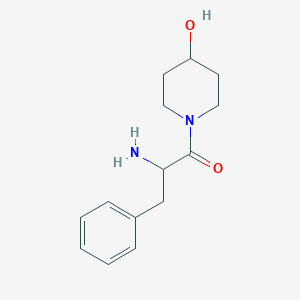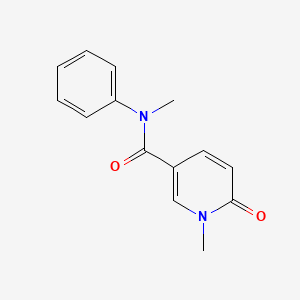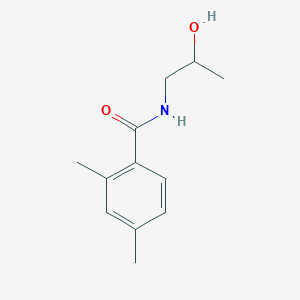
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone, also known as PTBT, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTBT is a tetrazole-based compound that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of cyclooxygenase enzymes, and scavenge free radicals. This compound has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products, thereby protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. This compound is also stable under standard laboratory conditions, making it easy to handle and store. However, this compound has some limitations as a research tool. It is not water-soluble, which limits its use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the research on 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone. One area of interest is the development of this compound-based drugs for the treatment of oxidative stress-related diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability could expand its potential applications.
Métodos De Síntesis
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
3,3-dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)11(18)9-19-12-14-15-16-17(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBRUAWRWPDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)





![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)



![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
